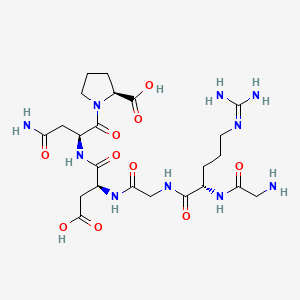

RGD peptide (GRGDNP)

描述

属性

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAHAVYVGPRZJU-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of RGD Peptides in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tripeptide motif Arginine-Glycine-Aspartic acid (RGD) is a fundamental recognition sequence that mediates cell adhesion to the extracellular matrix (ECM).[1][2] Found in a variety of ECM proteins, including fibronectin, vitronectin, and fibrinogen, the RGD sequence is the primary ligand for a significant portion of the integrin family of transmembrane receptors.[1][2] This interaction is not merely a structural anchor but a critical signaling hub that governs a multitude of cellular processes, including migration, proliferation, differentiation, and survival.[2][3] Consequently, RGD peptides and their mimetics have emerged as invaluable tools in biomedical research and as promising candidates for therapeutic intervention in diseases such as cancer, thrombosis, and osteoporosis.[2] This technical guide provides an in-depth exploration of the mechanism of action of RGD peptides in cell adhesion, detailing the molecular interactions, downstream signaling cascades, and key experimental methodologies.

The RGD-Integrin Interaction: A Molecular Handshake

The specificity of RGD-mediated cell adhesion is dictated by the subtype of integrin expressed on the cell surface.[3][4] Integrins are heterodimeric proteins composed of α and β subunits, and at least eight of the 24 known integrins recognize the RGD motif.[3][5] These include α5β1, α8β1, αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and αIIbβ3.[3] The conformation of the RGD peptide, often constrained within a cyclic structure, can significantly enhance its binding affinity and selectivity for specific integrin subtypes.[2][4]

The binding of an RGD-containing ligand to an integrin receptor is a dynamic process that triggers a cascade of intracellular events. This "outside-in" signaling is initiated by a conformational change in the integrin heterodimer upon ligand binding, leading to the clustering of integrins on the cell surface and the formation of focal adhesions.[5] These focal adhesions are complex multi-protein structures that connect the ECM to the actin cytoskeleton, providing a physical linkage and a platform for signal transduction.[5]

Quantitative Analysis of RGD-Integrin Binding

The affinity of RGD peptides for different integrin subtypes is a critical parameter in their biological activity and therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of a specific binding interaction.

| Peptide/Compound | Integrin Subtype | Cell Line | IC50 (nmol/L) | Reference |

| Echistatin | αvβ3 | U87MG | 1.2 ± 0.1 | [6][7] |

| Cy5.5-c(RGDyK) (monomer) | αvβ3 | U87MG | 42.9 ± 1.2 | [6][7] |

| Cy5.5-E[c(RGDyK)]2 (dimer) | αvβ3 | U87MG | 27.5 ± 1.2 | [6][7] |

| Cy5.5-E{E[c(RGDyK)]2}2 (tetramer) | αvβ3 | U87MG | 12.1 ± 1.3 | [6][7] |

| Compound 28 (RGD mimetic) | αvβ3 | N/A (ELISA) | 1.1 | [8] |

Downstream Signaling: The FAK/Src Axis

Upon RGD-integrin engagement and the formation of focal adhesions, a key signaling pathway that is activated is the Focal Adhesion Kinase (FAK) and Src family kinase cascade.[9][10][11][12] FAK, a non-receptor tyrosine kinase, is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397).[10][13] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[10][13]

The recruitment of Src to FAK results in the formation of a dual kinase complex, leading to the full activation of both kinases.[10] This FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin, talin, and p130Cas, initiating a signaling cascade that regulates cell motility, survival, and proliferation.[9][12]

Below is a diagram illustrating the core RGD-integrin signaling pathway leading to the activation of the FAK/Src complex.

Caption: RGD-Integrin binding activates FAK and Src signaling.

Experimental Protocols for Studying RGD-Mediated Cell Adhesion

A variety of experimental techniques are employed to investigate the role of RGD peptides in cell adhesion. These assays are crucial for determining the efficacy of RGD-based compounds and for dissecting the underlying molecular mechanisms.

Cell Adhesion Assay

This fundamental assay quantifies the ability of cells to attach to a substrate coated with RGD peptides or RGD-containing proteins.

Detailed Methodology:

-

Plate Coating:

-

Synthesize or obtain the desired RGD-containing peptides.

-

Immobilize the peptides onto 96-well plates. This can be achieved by conjugating the peptides to a carrier protein like bovine serum albumin (BSA) that is pre-coated on the plate.[3]

-

Incubate the plates with a solution of the peptide at a specific concentration (e.g., 1 µM) to allow for conjugation.[3]

-

Wash the plates to remove any unbound peptide.

-

-

Cell Preparation:

-

Culture the cells of interest (e.g., HeLa cells, human dermal fibroblasts) under standard conditions.[3]

-

Detach the cells from the culture flask using a non-enzymatic method (e.g., 1 mM EDTA/EGTA) to preserve cell surface receptors.[3]

-

Resuspend the cells in a serum-free medium containing a low concentration of BSA (e.g., 0.1%) to prevent non-specific binding.[3]

-

-

Adhesion and Quantification:

-

Seed the cells into the peptide-coated wells at a defined density (e.g., 2 x 10^4 cells/well).[3]

-

Incubate for a specified time (e.g., 1 hour) to allow for cell attachment.[3]

-

Gently wash the wells to remove non-adherent cells.

-

Fix and stain the remaining adherent cells (e.g., with crystal violet).

-

Quantify the number of attached cells by microscopy or by solubilizing the dye and measuring its absorbance.[3]

-

For Inhibition Assays: Pre-incubate the cells with soluble RGD peptides or blocking antibodies against specific integrins before seeding them onto the coated plates.[3]

Integrin Binding Assay

This assay measures the binding affinity of RGD peptides to specific integrin receptors, often using a competitive binding format.

Detailed Methodology:

-

Cell Preparation:

-

Competitive Binding:

-

Prepare a series of dilutions of the unlabeled RGD peptide to be tested.

-

In a 96-well plate, incubate the cells with a constant, low concentration of a radiolabeled or fluorescently-labeled ligand known to bind the integrin of interest (e.g., 125I-echistatin for αvβ3).[6]

-

Add the different concentrations of the unlabeled RGD peptide to the wells.

-

Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 3 hours at room temperature).[6]

-

-

Detection and Analysis:

-

Separate the bound from the free labeled ligand (e.g., by filtration or centrifugation).

-

Quantify the amount of bound labeled ligand.

-

Plot the percentage of bound labeled ligand as a function of the unlabeled peptide concentration.

-

Determine the IC50 value from the resulting dose-response curve.[6]

-

The following diagram outlines a typical workflow for a competitive integrin binding assay.

Caption: Workflow for a competitive integrin binding assay.

Conclusion: From Basic Research to Therapeutic Applications

The RGD peptide motif represents a cornerstone of our understanding of cell adhesion. Its interaction with integrin receptors triggers a complex and highly regulated signaling network that is fundamental to numerous physiological and pathological processes. The ability to synthesize RGD peptides with tailored selectivity for specific integrin subtypes has provided researchers with powerful tools to probe these pathways and has opened up new avenues for drug development.[2] A thorough understanding of the mechanism of action of RGD peptides, from the biophysical parameters of binding to the intricacies of downstream signaling, is essential for the continued advancement of RGD-based therapeutics and biomaterials.[4]

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 12. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion [discovmed.com]

- 13. Focal Adhesions Require Catalytic Activity of Src Family Kinases To Mediate Integrin-Matrix Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

RGD Peptide Binding Specificity to Integrin Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arg-Gly-Asp (RGD) tripeptide sequence is a ubiquitous recognition motif found in numerous extracellular matrix (ECM) proteins.[1] It serves as a primary binding site for a significant portion of the integrin family of transmembrane receptors.[1][2] Integrins, which are heterodimeric proteins composed of α and β subunits, mediate crucial cell-matrix and cell-cell interactions, thereby regulating fundamental cellular processes such as adhesion, migration, proliferation, differentiation, and apoptosis.[3][4] The interaction between RGD-containing ligands and integrins is a key regulator of these physiological and pathological processes, including wound healing, angiogenesis, and tumor metastasis.[2][4]

Among the 24 known human integrin subtypes, at least eight recognize the RGD motif: αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3.[5][6] However, the affinity and specificity of this interaction are not uniform across all RGD-binding integrins. The conformation of the RGD motif, influenced by flanking amino acid residues and cyclization, dictates its binding preference for different integrin subtypes.[3][6] This differential binding affinity is critical for the development of targeted therapeutics that can selectively modulate the function of specific integrin subtypes involved in disease.

This technical guide provides an in-depth overview of the binding specificity of RGD peptides to various integrin subtypes, presenting quantitative binding data, detailed experimental protocols for assessing binding, and a summary of the key signaling pathways activated upon RGD-integrin engagement.

Quantitative Binding Data: RGD Peptide Affinities for Integrin Subtypes

The binding affinity of RGD peptides to different integrin subtypes is typically quantified using the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower IC50 or Kd value indicates a higher binding affinity. The following tables summarize the binding affinities of various linear and cyclic RGD peptides to several key integrin subtypes. The data highlights how modifications to the peptide backbone and flanking residues can significantly alter binding specificity.

| Peptide/Compound | Integrin Subtype | IC50 (nM) | Kd (nM) | Reference(s) |

| Cyclic Peptides | ||||

| Cilengitide [c(RGDf(NMe)V)] | αvβ3 | High Affinity | - | [6] |

| αvβ5 | High Affinity | - | [6] | |

| c(RGDyK) | αvβ3 | - | 10.3 ± 1.14 | [7] |

| CT3HPQcT3RGDcT3 | αvβ3 | 30 | 0.4 | [8][9] |

| αvβ5 | >10,000 | - | [8][9] | |

| α5β1 | >10,000 | - | [8][9] | |

| CT3HPQCT3RGDcT3 | αvβ3 | 31 | - | [8][9] |

| CT3HSQCT3RGDcT3 | αvβ3 | 42 | - | [8][9] |

| cyclo-[KRGDf] | αvβ3 | - | 4.1 | [9] |

| αvβ5 | 182 | - | [9] | |

| α5β1 | >10,000 | - | [9] | |

| Knottin-RGD | αvβ3 | 38 | 0.6 | [8][9] |

| αvβ5 | 76 | - | [9] | |

| α5β1 | 114 | - | [9] | |

| cyclo-[-Arg-Gly-Asp-(1S,2R)-β-ACPC-Val-] | αvβ3 | Nanomolar Range | - | [10] |

| cyclo-[-Arg-Gly-Asp-(1R,2S)-β-ACPC-Val-] | αvβ3 | Nanomolar Range | - | [10] |

| Multimeric Peptides | ||||

| RAFT-RGD (tetrameric cRGD) | αvβ3 | - | 3.87 | [11] |

| Monomeric cRGD | αvβ3 | - | 41.70 | [11] |

| Linear Peptides | ||||

| GRGDS | αIIbβ3 | - | 1700 | [12] |

| RWrNM | αvβ3 | - | 8.61 ± 1.35 | [7] |

| RWr | αvβ3 | - | 33.6 ± 4.56 | [7] |

Note: IC50 and Kd values can vary between different studies and assay conditions. This table provides a comparative overview based on the cited literature.

Experimental Protocols for Assessing RGD-Integrin Binding

Several experimental techniques are commonly employed to characterize the binding of RGD peptides to integrins. These methods can be broadly categorized into solid-phase binding assays, cell-based adhesion assays, and biophysical techniques like surface plasmon resonance.

Solid-Phase Binding Assay (ELISA-like)

This method quantifies the binding of a peptide to purified and immobilized integrin receptors.

Principle: Purified integrin receptors are coated onto a microplate well. The RGD peptide, often labeled with biotin or a fluorescent tag, is then incubated in the well. The extent of peptide binding is determined by detecting the label. Competitive binding assays can also be performed where a labeled, known ligand and an unlabeled test peptide compete for binding to the immobilized integrin.

Detailed Methodology:

-

Plate Coating: Coat a high-binding 96-well microplate with a solution of purified integrin (e.g., αvβ3, αvβ5, or α5β1) at a concentration of 0.5 µg/mL overnight at 4°C.[13]

-

Blocking: Wash the plate with a suitable buffer (e.g., Tris-buffered saline with Tween 20) and block non-specific binding sites with a blocking agent like 1% I-Block or bovine serum albumin (BSA) for 1-2 hours at room temperature.[13]

-

Competitive Binding:

-

Prepare serial dilutions of the unlabeled test RGD peptide.

-

Add the test peptide dilutions to the wells along with a constant concentration of a biotinylated RGD peptide (e.g., biotinylated knottin-RGD).[13]

-

Incubate for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding.

-

-

Detection:

-

Wash the wells to remove unbound peptides.

-

Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Incubate for 1 hour at room temperature.

-

Wash the wells again and add a suitable substrate for the enzyme (e.g., TMB for HRP).

-

Stop the reaction and measure the absorbance using a plate reader.

-

-

Data Analysis: The absorbance is inversely proportional to the binding affinity of the test peptide. The IC50 value, the concentration of the test peptide that inhibits 50% of the labeled peptide binding, can be calculated by fitting the data to a dose-response curve.

Cell Adhesion Assay

This assay measures the ability of an RGD peptide to mediate or inhibit cell attachment to a surface.

Principle: A surface (e.g., a microplate well) is coated with the RGD peptide of interest. Cells that express the corresponding integrin receptor are then seeded onto the surface. After an incubation period, non-adherent cells are washed away, and the number of adherent cells is quantified. In an inhibition assay, cells are pre-incubated with a soluble RGD peptide before being added to a well coated with an ECM protein (e.g., vitronectin or fibronectin).

Detailed Methodology:

-

Plate Preparation:

-

Cell Preparation: Detach cells (e.g., HeLa cells, which express αvβ5, or human dermal fibroblasts, which express both αvβ3 and αvβ5) using a non-enzymatic method (e.g., EDTA/EGTA) to preserve integrin integrity.[6] Resuspend the cells in a serum-free medium containing 0.1% BSA.[6]

-

Seeding and Incubation: Seed a known number of cells (e.g., 2 x 10^4 cells/well) into the prepared wells.[6] For inhibition assays, pre-incubate the cells with various concentrations of the soluble RGD peptide before seeding. Incubate the plate for a specific duration (e.g., 1 hour) at 37°C to allow for cell attachment.[14]

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.[15]

-

Quantification of Adherent Cells:

-

Fix the adherent cells (e.g., with 4% paraformaldehyde).

-

Stain the cells with a dye such as crystal violet.[15]

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the stain using a buffer (e.g., 10% acetic acid).[15]

-

Measure the absorbance at a specific wavelength (e.g., 570-590 nm) using a plate reader. The absorbance is proportional to the number of attached cells.[15]

-

-

Data Analysis: For inhibition assays, calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of cell adhesion.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique for studying the kinetics of molecular interactions in real-time.

Principle: One binding partner (the ligand, e.g., an RGD peptide) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., a purified integrin) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Detailed Methodology:

-

Chip Preparation: Covalently immobilize the RGD peptide onto a sensor chip (e.g., a CM5 chip) via amine coupling or another suitable chemistry. Alternatively, a capture-based approach can be used where a His-tagged peptide is captured on an NTA chip.[16]

-

Analyte Preparation: Prepare a series of dilutions of the purified integrin in a suitable running buffer (e.g., HBS-P with Ca2+ and Mg2+).

-

Binding Measurement:

-

Inject the different concentrations of the integrin over the sensor surface and a reference surface (without the peptide) to obtain sensorgrams.

-

The association phase is monitored during the injection.

-

The dissociation phase is monitored as the buffer flows over the chip after the injection.

-

-

Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the integrin-peptide interaction (e.g., a low pH buffer or a chelating agent like EDTA) to prepare for the next injection.

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters kon, koff, and the affinity constant Kd.[17]

-

RGD-Integrin Signaling Pathways

The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events that regulate various cellular functions.[18][19] This process, known as outside-in signaling, often involves the recruitment of scaffolding and signaling proteins to the cytoplasmic tails of the integrin β subunits, leading to the formation of focal adhesions.[19] Key signaling pathways activated by RGD-integrin binding include the Focal Adhesion Kinase (FAK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways.[5][20]

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling.[21][22]

Pathway Description: Upon integrin clustering induced by RGD binding, FAK is recruited to the focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397).[22][23] This phosphotyrosine residue serves as a docking site for the SH2 domain of Src family kinases. The binding of Src to FAK leads to the full activation of FAK through phosphorylation of other tyrosine residues.[22] The activated FAK/Src complex then phosphorylates other downstream targets, such as paxillin and p130Cas, which are involved in regulating cell migration and cytoskeletal organization.[22][23]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical downstream effector of integrin signaling that promotes cell survival and proliferation.[5]

Pathway Description: The activated FAK/Src complex can recruit and activate Phosphoinositide 3-Kinase (PI3K), either directly or through adapter proteins.[23][24] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by other kinases like PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell cycle progression.[24][25]

References

- 1. RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS | Annual Reviews [annualreviews.org]

- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 3. Integrins in drug targeting-RGD templates in toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Specific binding of integrin alphaIIbbeta3 to RGD peptide immobilized on a nitrilotriacetic acid chip: a surface plasmon resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field [mdpi.com]

- 21. Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of focal adhesion kinase in integrin signaling [pubmed.ncbi.nlm.nih.gov]

- 23. Role of focal adhesion kinase in integrin signaling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 24. Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

The Biological Significance of the GRGDNP Sequence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide Gly-Arg-Gly-Asp-Asn-Pro (GRGDNP) is a synthetic peptide containing the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif. This sequence is a fundamental recognition site for a significant portion of the integrin family of cell surface receptors, which are pivotal in mediating cell-extracellular matrix (ECM) and cell-cell interactions. This technical guide provides an in-depth analysis of the biological significance of the GRGDNP sequence, focusing on its interaction with integrins, the subsequent intracellular signaling cascades, and its applications in biomedical research and therapeutic development. Detailed experimental protocols and quantitative binding data are presented to offer a comprehensive resource for professionals in the field.

Introduction: The RGD Motif and the GRGDNP Sequence

The RGD tripeptide sequence is the primary cell attachment site found within a multitude of ECM proteins, including fibronectin, vitronectin, fibrinogen, and osteopontin.[1][2] Integrins, a diverse family of heterodimeric transmembrane receptors, recognize and bind to this motif, initiating a cascade of events crucial for cell adhesion, migration, proliferation, differentiation, and apoptosis.[1][2]

The GRGDNP peptide is a linear sequence that mimics the RGD-containing domain of fibronectin.[1] The amino acids flanking the core RGD motif, in this case, Glycine at the N-terminus and Asparagine and Proline at the C-terminus, play a crucial role in determining the peptide's binding affinity and specificity for different integrin subtypes. Notably, linear RGD sequences such as GRGDNP and GRGDSP exhibit a degree of selectivity for the α5β1 integrin.[3]

Quantitative Analysis of GRGDNP and Other RGD Peptide-Integrin Interactions

The binding affinity of RGD-containing peptides to various integrin subtypes is a critical parameter that dictates their biological activity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this interaction, with lower values indicating higher binding affinity.

| Peptide | Integrin Subtype | IC50 (nM) | Reference |

| GRGDNP | α5β1 | >100,000 | [4] |

| RGD | αvβ3 | 89 | [4] |

| RGD | α5β1 | 335 | [4] |

| RGD | αvβ5 | 440 | [4] |

| GRGDSPK | αvβ3 | 12.2 | [4] |

| c(-RGDfK-) | αvβ3 | 2.6 | [5] |

| c(-RGDfK-) | α5β1 | - | |

| Cilengitide (c(-RGDf(NMe)V-)) | αvβ3 | - | |

| Cilengitide (c(-RGDf(NMe)V-)) | α5β1 | - |

Note: The IC50 value for GRGDNP binding to α5β1 is notably high, suggesting a lower affinity compared to other RGD peptides and integrin combinations. This highlights the significant influence of flanking residues and peptide conformation on binding affinity.

Signaling Pathways Activated by GRGDNP-Integrin Interaction

The binding of GRGDNP to α5β1 integrin initiates a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK). This "outside-in" signaling is fundamental to the cellular responses mediated by this interaction.

The α5β1-FAK Signaling Cascade

Upon ligation of α5β1 integrin by the RGD motif of GRGDNP, FAK is recruited to the cytoplasmic tail of the β1 integrin subunit and undergoes autophosphorylation at Tyrosine 397 (Y397).[6][7] This autophosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding and activation of Src leads to the phosphorylation of other tyrosine residues on FAK, further amplifying the signal.[6] This activated FAK-Src complex then phosphorylates a host of downstream effector molecules, including paxillin, p130Cas, and the Grb2-Sos complex, which in turn can activate the Ras-MAPK (ERK) pathway and the PI3K-Akt pathway.[6][8] These pathways are critical regulators of cell survival, proliferation, and migration.

Experimental Protocols

Solid-Phase Integrin Binding Assay (ELISA-based)

This protocol outlines a competitive ELISA to determine the binding affinity (IC50) of GRGDNP for a specific integrin.

Materials:

-

High-binding 96-well microplate

-

Purified integrin receptor (e.g., α5β1)

-

ECM protein ligand (e.g., fibronectin)

-

GRGDNP peptide and other competitor peptides

-

Primary antibody against the integrin

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the ECM protein ligand (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Competition: Wash the plate three times. Add a constant concentration of the purified integrin receptor to each well, along with varying concentrations of the GRGDNP peptide (or other competitor peptides). Incubate for 2-3 hours at room temperature.

-

Primary Antibody: Wash the plate three times. Add the primary antibody against the integrin to each well and incubate for 1 hour at room temperature.

-

Secondary Antibody: Wash the plate three times. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Detection: Wash the plate five times. Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader. The IC50 value is determined by plotting the absorbance against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Adhesion Assay

This protocol describes a method to assess the ability of GRGDNP to inhibit cell adhesion to a fibronectin-coated surface.[1]

Materials:

-

Tissue culture-treated 96-well plates

-

Fibronectin

-

GRGDNP peptide and control peptide (e.g., GRGESP)

-

Cell line of interest (e.g., fibroblasts)

-

Serum-free cell culture medium

-

PBS

-

Crystal Violet staining solution

-

1% SDS solution

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C. For a negative control, coat wells with 1% BSA.

-

Blocking: Wash the wells twice with PBS. Block with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Culture cells to sub-confluency. Detach cells using a non-enzymatic cell dissociation solution. Wash and resuspend the cells in serum-free medium.

-

Inhibition: Pre-incubate the cells with various concentrations of GRGDNP or a control peptide for 20-30 minutes.

-

Seeding: Seed the pre-incubated cells onto the coated wells (e.g., 5 x 10^4 cells/well).

-

Adhesion: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol. Stain the cells with 0.5% Crystal Violet solution for 10 minutes.

-

Solubilization: Wash the wells with water to remove excess stain. Solubilize the stain by adding 1% SDS solution to each well.

-

Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis induced by GRGDNP through the inhibition of cell adhesion (anoikis).[9]

Materials:

-

Cell line of interest

-

GRGDNP peptide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in suspension or on a low-attachment plate in the presence of various concentrations of GRGDNP for a predetermined time (e.g., 24-48 hours). Include a negative control (untreated cells) and a positive control for apoptosis.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Applications in Research and Drug Development

The ability of the GRGDNP peptide to competitively inhibit integrin-ligand interactions has led to its widespread use as a tool in biomedical research and as a basis for therapeutic design.

-

Probing Integrin Function: GRGDNP is used to investigate the role of specific integrins in various cellular processes by blocking their function.[1]

-

Biomaterial Functionalization: Covalently attaching GRGDNP to biomaterial surfaces can promote the adhesion and growth of specific cell types, which is valuable in tissue engineering and regenerative medicine.

-

Drug Targeting: RGD-based peptides, including derivatives of the GRGDNP sequence, are employed to target drugs, nanoparticles, and imaging agents to tissues and cells that overexpress specific integrins, such as tumor cells and angiogenic blood vessels.[10][11]

Conclusion

The GRGDNP sequence, as a representative of the RGD peptide family, holds significant biological importance due to its ability to modulate integrin-mediated cellular functions. Its selectivity for certain integrins, particularly α5β1, makes it a valuable tool for dissecting the complex roles of these receptors in health and disease. The detailed understanding of its binding characteristics, the signaling pathways it triggers, and the methodologies to study its effects, as outlined in this guide, are essential for researchers and professionals aiming to harness the therapeutic and research potential of this and other RGD-containing peptides. The continued exploration of GRGDNP and its derivatives promises to yield further insights into integrin biology and pave the way for novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of the integrins alpha 5beta 1 and alpha v beta 3 and focal adhesion kinase (FAK) during arteriogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Distinct α5β1-mediated Signaling Pathways by Fibronectin's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of Synthetic GRGDNP Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Gly-Arg-Gly-Asp-Asn-Pro (GRGDNP) is a hexapeptide containing the well-characterized Arg-Gly-Asp (RGD) motif. This sequence is a fundamental recognition site for a significant portion of the integrin family of cell surface receptors, which are pivotal in mediating cell-extracellular matrix (ECM) adhesion. By mimicking the binding domain of ECM proteins like fibronectin, GRGDNP can competitively inhibit integrin-ligand interactions, thereby influencing a multitude of cellular processes including adhesion, migration, proliferation, differentiation, and apoptosis.[1][2] This technical guide provides a comprehensive overview of the biophysical properties of synthetic GRGDNP peptides, detailing experimental protocols for its synthesis and characterization, and exploring its role in key signaling pathways.

Physicochemical and Biophysical Properties

The GRGDNP peptide is a linear sequence of six amino acids with the following fundamental properties:

| Property | Value | Reference |

| Sequence | Gly-Arg-Gly-Asp-Asn-Pro | [3] |

| Molecular Formula | C23H38N10O10 | [4] |

| Molecular Weight | 614.61 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Purity (typical) | ≥97% | [5] |

Binding Affinity to Integrins

The biological activity of GRGDNP is primarily dictated by its binding affinity to various integrin subtypes. The RGD sequence is recognized by approximately half of the more than 20 known integrins.[6] The flanking amino acids, in this case Glycine at the N-terminus and Asn-Pro at the C-terminus, contribute to the specificity and affinity of this interaction. While GRGDNP has been described as preferentially binding to α5β1 integrin, it also exhibits activity towards other RGD-binding integrins such as αvβ3.[6][7]

Quantitative binding affinities are often determined by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the specific binding of a natural ligand to its receptor.

| Integrin Subtype | IC50 (nM) | Cell-Free/Cell-Based Assay | Reference |

| αvβ3 | 12–89 | ELISA-like solid phase binding assay | [7] |

| αvβ5 | 167–580 | ELISA-like solid phase binding assay | [7] |

| α5β1 | 34–335 | ELISA-like solid phase binding assay | [7] |

Note: The ranges in IC50 values reflect the variability observed in different experimental setups.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of GRGDNP

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common method for the solid-phase synthesis of peptides like GRGDNP.[11][12][13]

Materials:

-

Rink Amide resin (for C-terminal amide, if desired) or pre-loaded Pro-Wang resin.

-

Fmoc-protected amino acids: Fmoc-Asn(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH.

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole).

-

Activator base: DIPEA (N,N-Diisopropylethylamine).

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane).

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v).

-

Washing solvents: DMF, DCM, Methanol.

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[12]

-

Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 5-10 minutes, repeated once.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence (Asn, Asp, Gly, Arg, Gly).

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[14]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

-

Lyophilization: Lyophilize the crude peptide to obtain a fluffy white powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Due to its hydrophilic nature, GRGDNP requires specific conditions for effective purification by RP-HPLC.[15][16][17][18]

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector.

-

C18 column suitable for peptide purification.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Lyophilizer.

Protocol:

-

Sample Preparation: Dissolve the crude lyophilized peptide in Mobile Phase A.

-

Method Development (Analytical Scale):

-

Inject a small amount of the crude peptide onto an analytical C18 column.

-

Run a linear gradient of Mobile Phase B (e.g., 0-30% B over 30 minutes) to determine the retention time of the GRGDNP peptide.

-

-

Preparative Purification:

-

Equilibrate the preparative C18 column with a low percentage of Mobile Phase B.

-

Load the dissolved crude peptide onto the column.

-

Apply a shallow gradient of Mobile Phase B around the determined elution point from the analytical run to separate the target peptide from impurities.

-

Monitor the elution profile at 210-220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified GRGDNP peptide.

Characterization

a. Mass Spectrometry (MS):

To confirm the identity of the synthesized peptide.

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

-

Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Data Interpretation: The obtained mass spectrum should show a major peak corresponding to the theoretical molecular weight of GRGDNP (614.61 g/mol ) and its charged species (e.g., [M+H]⁺ at m/z 615.62, [M+2H]²⁺ at m/z 308.31). Tandem MS (MS/MS) can be used to confirm the amino acid sequence through fragmentation analysis.[7][19]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

To analyze the three-dimensional conformation and dynamics of the peptide in solution.

Protocol:

-

Sample Preparation: Dissolve the purified peptide in a suitable NMR solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

-

1D ¹H NMR: To get a general overview of the proton signals.

-

2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance constraints for structure calculation.[8][20][21]

-

-

Data Analysis:

-

Chemical Shift Assignment: Assign all the proton resonances to their respective amino acid residues.

-

Conformational Analysis: The pattern and intensity of NOE/ROE cross-peaks provide information about the peptide's conformation. For a flexible linear peptide like GRGDNP, a limited number of sequential and short-range NOEs are expected, indicating a lack of a single, well-defined structure in solution and instead an ensemble of rapidly interconverting conformers.[20][21]

-

Signaling Pathways

Integrin-Mediated Signaling

Binding of GRGDNP to integrins on the cell surface triggers a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK).

Caption: GRGDNP-induced integrin signaling pathway leading to ERK activation.

Upon GRGDNP binding, integrins cluster and recruit FAK to the plasma membrane. This leads to the autophosphorylation of FAK on Tyrosine 397 (Y397), creating a binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex further phosphorylates other substrates, leading to the activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) cascade, which ultimately regulates cellular processes like migration and proliferation.[22][23]

Apoptosis Induction

Interestingly, RGD peptides, including GRGDNP, can induce apoptosis independently of integrin-mediated signaling by directly activating procaspase-3 within the cell.

Caption: GRGDNP-induced apoptosis via direct activation of procaspase-3.

It is proposed that GRGDNP peptides can enter the cytoplasm and directly interact with procaspase-3. This interaction is thought to induce a conformational change in the procaspase-3 zymogen, leading to its autoprocessing and activation.[4][16][24] Active caspase-3 then cleaves a variety of cellular substrates, ultimately executing the apoptotic program. This mechanism provides an alternative explanation for the pro-apoptotic effects of RGD peptides observed in various biological models.[16]

Experimental Workflow: Studying GRGDNP-Integrin Interaction

A typical workflow to characterize the interaction of GRGDNP with a specific integrin involves several key steps:

Caption: General experimental workflow for studying GRGDNP-integrin interactions.

This workflow begins with the chemical synthesis and purification of the GRGDNP peptide, followed by its structural and purity confirmation. Subsequently, its binding affinity to the target integrin is quantified using in vitro techniques. Finally, the biological effects of the peptide are assessed in cell-based assays, and the underlying signaling mechanisms are elucidated.

Conclusion

The synthetic GRGDNP peptide serves as a valuable tool for investigating the complex roles of integrin-mediated cell adhesion and signaling. Its well-defined chemical nature and its ability to competitively inhibit integrin-ligand interactions make it a powerful probe in cell biology and a potential starting point for the development of therapeutics targeting integrin-dependent pathologies. This guide provides a foundational understanding of its biophysical properties and the experimental approaches required for its study, catering to the needs of researchers and professionals in the field of drug development and biomedical research.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. ENTHALPY-ENTROPY COMPENSATION AND COOPERATIVITY AS THERMODYNAMIC EPIPHENOMENA OF STRUCTURAL FLEXIBILITY IN LIGAND-RECEPTOR INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qyaobio.com [qyaobio.com]

- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Entropy-enthalpy compensation in ionic interactions probed in a zinc finger peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 14. peptide.com [peptide.com]

- 15. bachem.com [bachem.com]

- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hplc.eu [hplc.eu]

- 18. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 19. Quantitative entropy–enthalpy compensation in intraprotein interactions from model compound data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NMR and molecular modeling characterization of RGD containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. luxembourg-bio.com [luxembourg-bio.com]

- 24. researchgate.net [researchgate.net]

The Pivotal Role of RGD Sequences in Extracellular Matrix Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Arg-Gly-Asp (RGD) sequence, a tripeptide motif, is a cornerstone of cell-extracellular matrix (ECM) interactions, orchestrating a symphony of cellular behaviors ranging from adhesion and migration to proliferation and survival. This technical guide delves into the core functionalities of RGD sequences within ECM proteins, their recognition by integrin receptors, and the subsequent signaling cascades that dictate cellular fate. Detailed experimental protocols and quantitative binding data are provided to equip researchers with the essential knowledge for advancing studies in this critical area of cell biology and therapeutic development.

The RGD Motif: A Universal Key for Cell Adhesion

First identified in fibronectin, the RGD sequence is now known to be a ubiquitous cell attachment site in a multitude of ECM proteins, including vitronectin, fibrinogen, and osteopontin.[1][2] Its primary function is to serve as a ligand for a specific class of transmembrane receptors known as integrins.[1] The interaction between the RGD motif and its integrin receptor is a fundamental mechanism governing how cells anchor themselves to the surrounding matrix, a process critical for tissue architecture and integrity.

Integrins are heterodimeric proteins composed of α and β subunits.[3] At least eight different integrin subtypes, including αvβ3, αvβ5, α5β1, and αIIbβ3, have been identified as RGD-binding receptors.[1][3] The specificity of this interaction is not solely dependent on the RGD tripeptide but is also influenced by the flanking amino acid residues and the overall conformation of the protein, allowing for a diverse range of cellular responses to different ECM cues.[1]

Bidirectional Signaling: The RGD-Integrin Dialogue

The binding of an RGD-containing ligand to an integrin receptor initiates a cascade of intracellular events known as "outside-in" signaling.[3][4] This process is central to how cells sense and respond to their external environment. Conversely, intracellular signals can modulate the affinity of integrins for their RGD ligands, a process termed "inside-out" signaling.[3][5] This bidirectional communication is essential for dynamic cellular processes such as migration and tissue remodeling.

Outside-In Signaling

Upon RGD binding, integrins cluster on the cell surface and recruit a complex of signaling and cytoskeletal proteins to their cytoplasmic tails, forming structures called focal adhesions.[3][6] A key early event in this cascade is the autophosphorylation and activation of Focal Adhesion Kinase (FAK).[6][7][8] Activated FAK serves as a scaffold for other signaling molecules, including Src family kinases, leading to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which regulate cell proliferation, survival, and migration.[4][8]

Inside-Out Signaling

"Inside-out" signaling allows the cell to dynamically regulate its adhesion to the ECM. Intracellular signals, often initiated by growth factors or other stimuli, converge on proteins like talin and kindlin.[3][5] These proteins bind to the cytoplasmic tail of the integrin β-subunit, inducing a conformational change in the extracellular domain of the integrin.[5] This change increases the integrin's affinity for its RGD ligand, strengthening cell adhesion.[5]

Quantitative Analysis of RGD-Integrin Interactions

The affinity of RGD-containing ligands for different integrin subtypes is a critical parameter in understanding their biological function and for the design of targeted therapeutics. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

| Ligand | Integrin Subtype | Binding Affinity (IC50/Kd, nM) | Reference |

| c(RGDfV) (Cilengitide) | αvβ3 | 0.5 - 10 | [1] |

| c(RGDfV) (Cilengitide) | αvβ5 | 10 - 100 | [1] |

| c(RGDfK) | α5β1 | 25.7 | [9] |

| Tetrameric RAFT-c(RGDfK) | αvβ3 | 3.87 (Kd) | [10] |

| Monomeric c(RGDfK) | αvβ3 | 41.70 (Kd) | [10] |

| CT3HPQcT3RGDcT3 | αvβ3 | 30 - 42 (IC50) | [11] |

| CT3RGDcT3NWaCT3 | αvβ5 | 650 (IC50) | [11] |

| CT3RGDcT3AWGCT3 | α5β1 | 90 - 173 (IC50) | [11] |

Experimental Protocols for Studying RGD-Integrin Interactions

A variety of in vitro and cell-based assays are employed to investigate the intricacies of RGD-integrin binding and its functional consequences.

Cell Adhesion Assay

This assay measures the ability of cells to attach to a substrate coated with an RGD-containing protein or peptide.

Methodology:

-

Plate Coating: 96-well plates are coated with the RGD-containing ligand (e.g., fibronectin or a synthetic RGD peptide) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.[1][12]

-

Blocking: The plates are washed with PBS and then blocked with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific cell binding.[1]

-

Cell Preparation: Cells are detached from culture flasks using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve cell surface receptors.[1] Cells are then washed and resuspended in a serum-free medium.

-

Cell Seeding: A known number of cells (e.g., 2 x 10^4 cells/well) are seeded into the coated wells.[1]

-

Incubation: The plate is incubated for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell attachment.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye such as crystal violet and measuring the absorbance, or by using a fluorescent dye and measuring fluorescence.

Affinity Chromatography

This technique is used to purify integrins or other RGD-binding proteins from a complex mixture.

Methodology:

-

Column Preparation: An affinity column is prepared by covalently coupling an RGD-containing peptide to a solid support matrix (e.g., agarose beads).[13]

-

Equilibration: The column is equilibrated with a binding buffer, which is typically a physiological buffer such as PBS.[13]

-

Sample Loading: A cell lysate or protein mixture containing the target integrin is loaded onto the column.[13]

-

Binding: The sample is allowed to pass through the column, during which the RGD-binding proteins will bind to the immobilized RGD ligand.

-

Washing: The column is washed extensively with the binding buffer to remove unbound proteins.[13]

-

Elution: The bound proteins are eluted from the column. This is typically achieved by changing the buffer conditions to disrupt the RGD-integrin interaction, for example, by using a buffer with a low pH, a high salt concentration, or by adding a competing soluble RGD peptide.[13]

-

Analysis: The eluted fractions are collected and analyzed for the presence of the purified protein using techniques such as SDS-PAGE and Western blotting.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions and for determining kinetic parameters such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[14][15]

Methodology:

-

Sensor Chip Preparation: One of the interacting molecules (the ligand, e.g., a purified integrin) is immobilized on the surface of a sensor chip.[14][16]

-

System Priming: The SPR instrument's flow system is primed with a running buffer, which is typically a physiological buffer like HBS-EP.

-

Analyte Injection: The other interacting molecule (the analyte, e.g., an RGD peptide) is injected at various concentrations over the sensor chip surface.[16]

-

Association Phase: As the analyte binds to the immobilized ligand, the refractive index at the sensor surface changes, which is detected as an increase in the SPR signal (measured in Resonance Units, RU).[15]

-

Dissociation Phase: After the injection, the running buffer flows over the chip, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.[15]

-

Regeneration: The sensor chip surface is regenerated by injecting a solution that completely removes the bound analyte without damaging the immobilized ligand.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.[15]

Conclusion

The RGD sequence is a fundamental mediator of cell-ECM interactions, playing a crucial role in a vast array of physiological and pathological processes. The ability of RGD to engage with specific integrin receptors and trigger downstream signaling pathways has made it a focal point for research in cell biology, tissue engineering, and drug development. A thorough understanding of the quantitative aspects of RGD-integrin binding and the application of robust experimental methodologies are paramount for harnessing the therapeutic potential of targeting this pivotal molecular interaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Tuning RGD Motif and Hyaluronan Density to Study Integrin Binding [frontiersin.org]

- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Focal adhesion kinase: switching between GAPs and GEFs in the regulation of cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imrpress.com [imrpress.com]

- 9. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 12. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. conductscience.com [conductscience.com]

- 14. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. path.ox.ac.uk [path.ox.ac.uk]

Conformational Structure of Cyclic RGD Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the conformational structure of cyclic Arginine-Glycine-Aspartic acid (RGD) peptides. Understanding the three-dimensional architecture of these molecules is paramount for designing potent and selective integrin antagonists for various therapeutic applications, including anti-cancer and anti-angiogenic therapies. This guide provides a comprehensive overview of the key structural features, the experimental techniques used to elucidate them, and the signaling pathways they modulate.

Core Concepts of Cyclic RGD Peptide Conformation

The biological activity of cyclic RGD peptides is intrinsically linked to their conformational pre-organization. Cyclization reduces the conformational flexibility inherent in linear peptides, which can lead to a significant increase in binding affinity and selectivity for their target integrins. This is because the cyclic constraint can lock the peptide into a bioactive conformation that mimics the native RGD loop of extracellular matrix proteins like fibronectin and vitronectin.

Key determinants of the conformational landscape of cyclic RGD peptides include:

-

The RGD Motif: The spatial orientation of the Arg and Asp side chains is critical for integrin binding. The distance between the Cβ atoms of Arginine and Aspartic acid is a crucial parameter, with optimal distances varying for different integrin subtypes. For instance, the optimal distance for αIIbβ3 is in the range of 0.75-0.85 nm, while for αVβ3 and α5β1, it is at or below 0.67 nm.[1] The RGD tripeptide often adopts a highly extended conformation when bound to the integrin.[2]

-

β-Turns: The peptide backbone of cyclic RGD peptides is often characterized by the presence of β-turns, which are crucial for defining the overall topology. Common turn types include type I, type II, and type II'.[3][4][5] The type of β-turn influences the orientation of the RGD motif and the surrounding residues, thereby affecting receptor selectivity.

-

Amino Acid Composition and Sequence: The residues flanking the RGD sequence play a significant role in stabilizing specific conformations through steric and electronic effects. The inclusion of D-amino acids or N-methylated amino acids can introduce specific conformational constraints, leading to enhanced activity and selectivity.[3][6]

Quantitative Conformational and Binding Affinity Data

The following tables summarize key quantitative data related to the conformation and integrin binding affinities of various cyclic RGD peptides.

Table 1: Integrin Binding Affinities (IC50) of Selected Cyclic RGD Peptides

| Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference |

| cyclo(RGDfV) (Cilengitide) | αvβ3 | 0.58 | [3] |

| cyclo(RGDfV) (Cilengitide) | αvβ5 | - | - |

| cyclo(RGDf(NMe)V) | αvβ3 | 2400-fold more active than linear | [3] |

| cyclo(R-Sar-DfV) | αvβ3 | 18-fold lower than cyclo(RGDfV) | [3] |

| cyclo-[-Arg-Gly-Asp-(1S,2R)-β-ACPC-Val-] | αvβ3 | Nanomolar range | [7] |

| cyclo-[-Arg-Gly-Asp-(1R,2S)-β-ACPC-Val-] | αvβ3 | Nanomolar range | [7] |

| DOTA-3G3-dimer | αvβ3 | 62 ± 6 | [8] |

| DOTA-3PEG4-dimer | αvβ3 | 74 ± 3 | [8] |

| DOTA-dimer | αvβ3 | 102 ± 5 | [8] |

| DOTA-tetramer | αvβ3 | 10 ± 2 | [8] |

| HYNIC-RGD4 | αvβ3 | 7 ± 2 | [9] |

| HYNIC-2P-RGD2 | αvβ3 | 52 ± 7 | [9] |

Table 2: Key Conformational Parameters of Cyclic RGD Peptides

| Parameter | Description | Typical Values | Reference |

| Arg Cβ - Asp Cβ Distance | Distance between the beta-carbon atoms of Arginine and Aspartic acid. | 0.67 nm - 0.90 nm | [1][2] |

| Predominant β-Turn Types | Common secondary structures that define the peptide backbone conformation. | Type I, Type II, Type II' | [3][4][5] |

Experimental Protocols for Conformational Analysis

The determination of the three-dimensional structure of cyclic RGD peptides relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of cyclic peptides.

Methodology:

-

Sample Preparation:

-

Synthesize and purify the cyclic RGD peptide to >95% purity.

-

Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.[10]

-

Adjust the pH to physiological conditions (around 7.0) if necessary.

-

The sample should be stable for the duration of the NMR experiments (typically several days).[10]

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.

-

1D ¹H NMR: To check sample purity and concentration.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D COSY (Correlation Spectroscopy): To obtain through-bond proton-proton correlations, which are used to determine ³J(HN,Hα) coupling constants.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proton-proton correlations, which provide distance restraints (< 5-6 Å).[11]

-

¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, these experiments aid in resonance assignment.

-

-

Structure Calculation:

-

Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence.

-

Constraint Generation:

-

Structure Calculation Software: Use software packages like CYANA, XPLOR-NIH, or AMBER to calculate an ensemble of 3D structures that satisfy the experimental restraints.

-

Structure Validation: Assess the quality of the calculated structures based on parameters like the number of NOE violations and the root-mean-square deviation (RMSD) of the ensemble.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.

Methodology:

-

Peptide Synthesis and Purification: Synthesize the cyclic RGD peptide with high purity (>98%).

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitating agents, buffers) to find conditions that yield well-ordered crystals.[14] This is often the most challenging step.

-

Common crystallization techniques include hanging drop and sitting drop vapor diffusion.

-

-

Data Collection:

-

Mount a single crystal and expose it to a monochromatic X-ray beam.

-

Collect the diffraction pattern, which consists of a series of spots of varying intensity.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model of the peptide into the electron density map.

-

Refine the model against the experimental data to improve its accuracy.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational flexibility of cyclic RGD peptides in a simulated environment.

Methodology:

-

System Setup:

-

Start with an initial 3D structure of the cyclic RGD peptide, which can be obtained from NMR, X-ray crystallography, or generated using molecular modeling software.

-

Place the peptide in a simulation box and solvate it with an explicit solvent model (e.g., TIP3P water).[15]

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.[16][17]

-

Perform an energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 298 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the peptide.

-

-

Analysis:

-

Analyze the trajectory to study various structural and dynamic properties, such as:

-

Root Mean Square Deviation (RMSD) to assess structural stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Dihedral angle analysis to characterize backbone and side-chain conformations.

-

Hydrogen bond analysis.

-

Calculation of the distance between key residues (e.g., Arg Cβ and Asp Cβ).

-

-

Signaling Pathways Modulated by Cyclic RGD Peptides

Cyclic RGD peptides exert their biological effects by binding to integrins, which are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions. This binding triggers intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and survival.

Integrin αvβ3 Signaling

Integrin αvβ3 is a key receptor involved in angiogenesis and tumor metastasis.

Binding of a cyclic RGD peptide to integrin αvβ3 leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase at the cell membrane.[18] This initiates downstream signaling through pathways such as the PI3K/AKT pathway, which promotes cell survival, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation and migration.[19]

Integrin α5β1 Signaling

Integrin α5β1 is the primary receptor for fibronectin and plays a crucial role in cell adhesion and migration.

References

- 1. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Probing the structural determinants of type II' beta-turn formation in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. youtube.com [youtube.com]

- 12. Determination of the phi angle in a peptide backbone by NMR spectroscopy with a combination of homonuclear and heteronuclear coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Variation of the NH–CαH coupling constant with dihedral angle in the NMR spectra of peptides (1971) | G. N. Ramachandran | 168 Citations [scispace.com]

- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iris.cnr.it [iris.cnr.it]

- 16. mdpi.com [mdpi.com]

- 17. Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A signaling pathway from the alpha5beta1 and alpha(v)beta3 integrins that elevates bcl-2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

RGD Peptide Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core signaling pathways initiated by RGD peptides in various cell types. The arginine-glycyl-aspartic acid (RGD) sequence is a key recognition motif for many integrin receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Understanding the nuances of RGD-integrin signaling in different cellular contexts is critical for advancing research in areas such as oncology, regenerative medicine, and the development of targeted therapeutics.

Quantitative Analysis of RGD-Integrin Interactions

The binding affinity and inhibitory concentration of RGD peptides and their analogs are crucial parameters for understanding their biological activity. These values vary depending on the specific RGD peptide sequence and conformation (linear vs. cyclic), the integrin subtype, and the cell type being studied.

Inhibitory Concentration (IC50) Data

The IC50 value represents the concentration of a ligand that is required for 50% inhibition of a specific biological response, such as the binding of an integrin to its natural ligand.

| Peptide/Compound | Integrin Subtype | Cell Line/System | IC50 (nM) | Reference |

| RGD peptide | αvβ3 | --- | 89 | [3] |

| RGD peptide | α5β1 | --- | 335 | [3] |

| RGD peptide | αvβ5 | --- | 440 | [3] |

| c(RGDfV) | αvβ3 | Isolated Receptor | 44 | [4] |

| c(RGDfV) | α5β1 | Isolated Receptor | >1000 | [5] |

| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | Isolated Receptor | 1.5 - 6 | [6] |

| Cilengitide (c(RGDf(NMe)V)) | αvβ5 | Isolated Receptor | 250 - 503 | [6] |

| Bicyclic RGD (CT3HPQcT3RGDcT3) | αvβ3 | Isolated Receptor | 30 | [7] |

| Bicyclic RGD (CT3HPQcT3RGDcT3) | αvβ5 | Isolated Receptor | >10000 | [7] |

| Bicyclic RGD (CT3HPQcT3RGDcT3) | α5β1 | Isolated Receptor | >10000 | [7] |

| DOTA-6P-RGD(4) | αvβ3 | U87MG human glioma cells | 0.3 ± 0.1 | [8] |

| DOTA-P-RGD | αvβ3 | U87MG human glioma cells | 44.3 ± 3.5 | [8] |

| 2-c(MMAE) | αvβ3 | SKOV-3 cells | 250 | [9] |

Dissociation Constant (Kd) Data

The dissociation constant (Kd) is a measure of the binding affinity between a ligand and its receptor. A lower Kd value indicates a higher binding affinity.

| Peptide/Compound | Integrin Subtype | Method | Kd (nM) | Reference |

| Cy5-labeled Bicyclic RGD | αvβ3 | SPFS | 0.4 | [7] |

| Cy5-labeled Knottin-RGD | αvβ3 | SPFS | 0.6 | [7] |

| RWrNM peptide | αvβ3 | Cell-based assay | High Affinity (qualitative) | [10] |